molecular formula C11H14O4 B14597680 2-Phenoxyethyl methoxyacetate CAS No. 60359-62-8

2-Phenoxyethyl methoxyacetate

Katalognummer: B14597680
CAS-Nummer: 60359-62-8
Molekulargewicht: 210.23 g/mol
InChI-Schlüssel: XPGLVJVSZZUFAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Phenoxyethyl methoxyacetate is an organic compound with the molecular formula C11H14O4. It is an ester formed from 2-phenoxyethanol and methoxyacetic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Phenoxyethyl methoxyacetate can be synthesized through esterification reactions. One common method involves the reaction of 2-phenoxyethanol with methoxyacetic acid in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

2-Phenoxyethyl methoxyacetate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 2-phenoxyethanol and methoxyacetic acid.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and acid or base catalysts.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

    Hydrolysis: 2-Phenoxyethanol and methoxyacetic acid.

    Transesterification: New esters and alcohols.

    Reduction: Corresponding alcohols.

Wissenschaftliche Forschungsanwendungen

2-Phenoxyethyl methoxyacetate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.

    Biology: Employed in the study of biochemical pathways and as a component in certain biological assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Wirkmechanismus

The mechanism of action of 2-Phenoxyethyl methoxyacetate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in ester hydrolysis, leading to the release of 2-phenoxyethanol and methoxyacetic acid. These metabolites can then participate in various biochemical processes, influencing cellular functions and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Phenoxyethanol: A glycol ether with similar chemical properties and applications.

    Methoxyacetic acid: A carboxylic acid used in the synthesis of esters and other organic compounds.

    Phenoxyacetic acid: An aromatic carboxylic acid with applications in herbicides and plant growth regulators.

Uniqueness

2-Phenoxyethyl methoxyacetate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its combination of phenoxy and methoxyacetate groups allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in research and industry.

Eigenschaften

CAS-Nummer

60359-62-8

Molekularformel

C11H14O4

Molekulargewicht

210.23 g/mol

IUPAC-Name

2-phenoxyethyl 2-methoxyacetate

InChI

InChI=1S/C11H14O4/c1-13-9-11(12)15-8-7-14-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3

InChI-Schlüssel

XPGLVJVSZZUFAD-UHFFFAOYSA-N

Kanonische SMILES

COCC(=O)OCCOC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.